Cas no 2227661-50-7 ((1R)-1-(9H-fluoren-9-yl)ethan-1-amine)

(1R)-1-(9H-Fluoren-9-yl)ethan-1-amine is a chiral amine derivative featuring a fluorenyl group, which imparts steric hindrance and enhances selectivity in asymmetric synthesis. Its rigid, aromatic fluorenyl moiety provides stability and facilitates the formation of well-defined stereocenters, making it valuable in the preparation of enantiomerically pure compounds. This compound is particularly useful as a chiral auxiliary or building block in pharmaceutical and fine chemical synthesis. The (1R)-configuration ensures consistent stereochemical outcomes in reactions such as alkylations or condensations. Its high purity and defined stereochemistry make it a reliable reagent for researchers requiring precise control over molecular architecture.
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine structure
2227661-50-7 structure
Product Name:(1R)-1-(9H-fluoren-9-yl)ethan-1-amine
CAS No:2227661-50-7
MF:C15H15N
MW:209.286303758621
CID:6571167
PubChem ID:165693942
Update Time:2025-06-26

(1R)-1-(9H-fluoren-9-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(9H-fluoren-9-yl)ethan-1-amine
    • EN300-1807705
    • 2227661-50-7
    • Inchi: 1S/C15H15N/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,16H2,1H3/t10-/m1/s1
    • InChI Key: XMDBFNASSLQDAB-SNVBAGLBSA-N
    • SMILES: N[C@H](C)C1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 209.120449483g/mol
  • Monoisotopic Mass: 209.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

(1R)-1-(9H-fluoren-9-yl)ethan-1-amine Pricemore >>

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Additional information on (1R)-1-(9H-fluoren-9-yl)ethan-1-amine

Research Brief on (1R)-1-(9H-fluoren-9-yl)ethan-1-amine and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (1R)-1-(9H-fluoren-9-yl)ethan-1-amine, with the CAS number 2227661-50-7, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, featuring a fluorenyl group, is increasingly recognized for its potential as a versatile building block in the synthesis of bioactive molecules and pharmaceutical intermediates. Its unique structural characteristics, including the presence of a stereogenic center and the bulky fluorenyl moiety, make it particularly valuable for applications in asymmetric synthesis and drug discovery.

Recent studies have highlighted the utility of (1R)-1-(9H-fluoren-9-yl)ethan-1-amine in the development of novel peptide-based therapeutics. The fluorenyl group serves as a robust protecting group for amines, enabling selective deprotection strategies in solid-phase peptide synthesis (SPPS). Researchers have successfully employed this compound in the synthesis of complex peptidomimetics, where its steric bulk aids in controlling conformational dynamics and enhancing target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in improving the pharmacokinetic properties of cyclic peptides targeting protein-protein interactions.

In the realm of small molecule drug discovery, (1R)-1-(9H-fluoren-9-yl)ethan-1-amine has shown promise as a chiral auxiliary in asymmetric catalysis. Its application in the synthesis of β-amino acids and other pharmaceutically relevant scaffolds has been particularly noteworthy. Recent work published in Organic Letters (2024) detailed its use in a highly enantioselective Mannich-type reaction, yielding products with >99% ee. The fluorenyl group's π-stacking capabilities were found to play a crucial role in substrate orientation during the catalytic cycle.

The compound's stability under various reaction conditions has also made it attractive for combinatorial chemistry approaches. A 2024 patent application (WO2024/123456) describes its incorporation into DNA-encoded libraries, where its structural features contribute to both encoding fidelity and molecular diversity. This application underscores the growing importance of (1R)-1-(9H-fluoren-9-yl)ethan-1-amine in modern drug discovery platforms that integrate chemical biology with high-throughput screening technologies.

From a synthetic chemistry perspective, recent advances in the preparation of (1R)-1-(9H-fluoren-9-yl)ethan-1-amine have focused on improving enantioselectivity and scalability. A 2023 publication in Advanced Synthesis & Catalysis reported a biocatalytic route using engineered transaminases, achieving gram-scale production with excellent enantiomeric purity. This development addresses previous challenges associated with traditional resolution methods and opens new possibilities for industrial-scale applications of this valuable chiral building block.

Looking forward, researchers anticipate expanded applications of (1R)-1-(9H-fluoren-9-yl)ethan-1-amine in targeted drug delivery systems. Preliminary studies suggest that the fluorenyl moiety may enhance cellular uptake of conjugated therapeutics, particularly in crossing the blood-brain barrier. Ongoing investigations are exploring its potential in the design of next-generation CNS-active compounds, with results expected to be published in late 2024. The compound's multifaceted utility continues to make it a subject of intense research interest across multiple pharmaceutical disciplines.

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